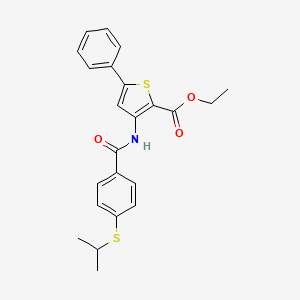

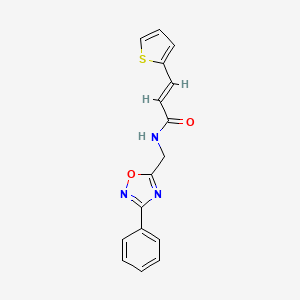

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate is a compound that appears to be related to various synthesized thiophene derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar thiophene-based compounds have been studied, which can give insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves cyclization reactions and the use of reagents that can introduce various functional groups into the thiophene ring. For instance, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, which could be analogous to the synthesis of this compound by introducing an isopropylthio group at the appropriate position on the benzamide moiety .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized by spectroscopic methods such as IR, NMR, and MS. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was elucidated using IR-spectroscopy and supported by quantum chemical calculations . Similar techniques could be used to determine the molecular structure of this compound, ensuring the correct placement of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including photochemical reactions, as seen in the study of ethyl 2-arylthiazole-5-carboxylates, which undergo photoarylation and photoisomerization . The reactivity of this compound could be explored in similar photochemical processes, potentially leading to new compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and photophysical properties, are crucial for their potential applications. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate, for example, were studied for their fluorescence and singlet oxygen activation, indicating their potential use as sensitizers in photo-oxidation reactions . The properties of this compound could be similarly investigated to determine its suitability for applications in materials science or as a pharmaceutical intermediate.

Aplicaciones Científicas De Investigación

Photochemical Reactions and Photophysical Properties

- Ethyl 2-chlorothiazole-5-carboxylate, a compound structurally related to Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate, demonstrated unique behaviors in photochemical reactions and exhibited specific photophysical properties. These properties are mainly due to π→π* transitions from the HOMO to the LUMO+1 orbital. Such compounds have shown potential as singlet-oxygen sensitizers in photo-oxidation processes (Amati et al., 2010).

Synthetic Utility in Pharmacology

- The synthesis of this compound related compounds, like ethyl 2-amino-5-ethylthiophene-3- carboxylate, has been explored for creating various derivatives with potential biological activities. Preliminary bioassays indicated inhibitory activities against certain plants at specific dosages, suggesting its utility in agricultural or pharmacological research (Wang et al., 2010).

Antimicrobial Properties

- Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Desai et al., 2007).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that reactions at the benzylic position typically occur via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It is known that derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Result of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

ethyl 5-phenyl-3-[(4-propan-2-ylsulfanylbenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S2/c1-4-27-23(26)21-19(14-20(29-21)16-8-6-5-7-9-16)24-22(25)17-10-12-18(13-11-17)28-15(2)3/h5-15H,4H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOSCXDMLYETEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)

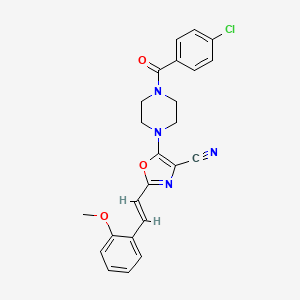

![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)

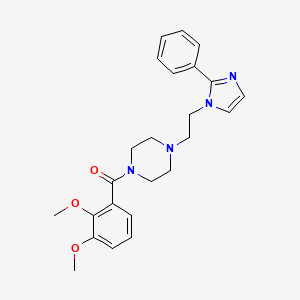

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)

![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)